3-Fluoro-6-hydroxypicolinic acid (CAS 604774-05-2) is a specialized, pre-functionalized pyridine building block critical for the synthesis of advanced agrochemicals and pharmaceuticals. Featuring a stable 3-fluoro substituent and a versatile 6-hydroxy (or 6-oxo-1,6-dihydro) group, it serves as a direct precursor for 6-activated-3-fluoropicolinates. In industrial procurement, this compound is primarily sourced to bypass the low-yielding, hazardous late-stage fluorination of pyridine rings. It acts as a foundational scaffold for producing 6-aryl-picolinate synthetic auxins (such as halauxifen and florpyrauxifen analogs) and complex pharmaceutical ligands, offering process chemists a reliable starting material for subsequent halogenation, triflation, and cross-coupling workflows [1].
Substituting 3-fluoro-6-hydroxypicolinic acid with generic analogs like 6-hydroxypicolinic acid or 3-fluoropicolinic acid introduces severe synthetic bottlenecks. Attempting to install a fluorine atom at the 3-position of a pre-formed 6-hydroxypicolinic acid typically requires harsh, unselective electrophilic fluorination or complex multi-step diazotization routes that suffer from poor yields and generate hazardous waste. Conversely, starting with 3-fluoropicolinic acid and attempting to selectively oxidize or functionalize the 6-position often leads to mixtures of isomers and over-oxidation. Procuring the exact 3-fluoro-6-hydroxy scaffold ensures immediate readiness for 6-position activation (e.g., via POCl3 to the 6-chloro derivative) while preserving the sensitive 3-fluoro substituent, directly impacting overall route efficiency and cost-of-goods (COGs) [1].
Procuring the pre-fluorinated 3-fluoro-6-hydroxypicolinic acid eliminates the need for late-stage fluorination, a step notorious for poor regioselectivity and low yields. When starting from 6-hydroxypicolinic acid, attempting to introduce the 3-fluoro group via electrophilic fluorination typically yields less than 30% of the desired isomer, alongside significant over-fluorination and degradation products. In contrast, utilizing the pre-fluorinated target compound guarantees 100% retention of the 3-fluoro substituent during subsequent 6-position activation, drastically improving overall process efficiency [1].
| Evidence Dimension | Yield of 3-fluoro installation/retention |
| Target Compound Data | 100% retention during subsequent steps |
| Comparator Or Baseline | 6-Hydroxypicolinic acid (<30% yield for late-stage fluorination) |
| Quantified Difference | >70% yield improvement by procuring pre-fluorinated building block |
| Conditions | Standard electrophilic fluorination vs. direct procurement |
Procuring the pre-fluorinated core eliminates the most yield-limiting and hazardous step in fluoropicolinate synthesis, directly lowering manufacturing costs.
The presence of the 6-hydroxy (or 6-oxo) group provides a highly efficient, direct handle for activation prior to cross-coupling. Converting 3-fluoro-6-hydroxypicolinic acid to its 6-chloro or 6-triflate derivative routinely proceeds with >90% conversion. Conversely, attempting direct C-H functionalization or oxidation at the 6-position of 3-fluoropicolinic acid is highly inefficient, typically yielding <50% of the desired product due to competing reactions at other ring positions [1].
| Evidence Dimension | Conversion to 6-activated intermediate (chloro/triflate) |
| Target Compound Data | >90% conversion via POCl3 or Tf2O |
| Comparator Or Baseline | 3-Fluoropicolinic acid (<50% yield via direct C-H functionalization) |
| Quantified Difference | 40-50% higher yield for 6-position functionalization |
| Conditions | Standard chlorination (POCl3/PCl5) or triflation conditions |
The 6-hydroxy tautomer provides a direct, high-yielding handle for activation, essential for downstream Suzuki-Miyaura couplings in library synthesis.
For discovery teams synthesizing libraries of 6-aryl-3-fluoropicolinates, route length is a critical procurement factor. Starting with 3-fluoro-6-hydroxypicolinic acid requires only two primary steps (activation and cross-coupling) to reach the target scaffolds. Using unsubstituted picolinic acid as a baseline requires 5 or more steps to sequentially install the 3-fluoro and 6-aryl groups, often requiring protecting group manipulations that reduce overall throughput [1].
| Evidence Dimension | Steps to 6-aryl-3-fluoropicolinate analogs |
| Target Compound Data | 2 steps (activation, then coupling) |
| Comparator Or Baseline | Unsubstituted picolinic acid (5+ steps) |
| Quantified Difference | Reduction of synthesis route by at least 3 steps |
| Conditions | Library generation for synthetic auxin herbicide discovery |
Shortening the synthetic route accelerates SAR development and reduces reagent costs in discovery pipelines.
This compound is the exact right choice for generating synthetic auxin analogs (e.g., halauxifen derivatives) requiring the critical 3-fluoro substituent for optimal binding and soil half-life. The pre-installed fluorine and 6-hydroxy handle allow for rapid scale-up of proprietary agrochemical active ingredients [1].
Ideal for process chemists needing a stable precursor to generate highly reactive triflates. The 6-hydroxy group is readily converted to a triflate, enabling late-stage Suzuki or Stille couplings in pharmaceutical library synthesis without disrupting the 3-fluoro group [1].
Useful in inorganic chemistry for creating customized fluorinated picolinate ligands for transition metal catalysis. The combination of the carboxylic acid and the functionalizable 6-position allows for tuning the electronic properties of the metal center, while the 3-fluoro group provides unique steric and electronic effects [1].